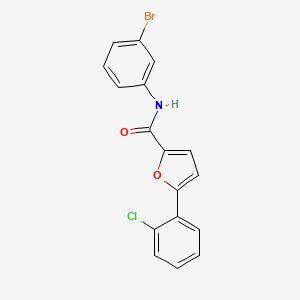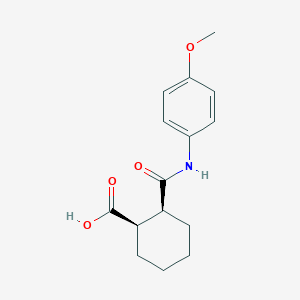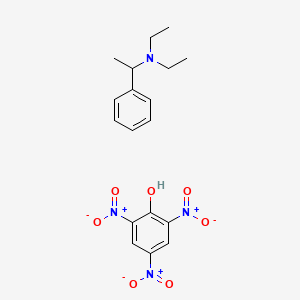
Diethyl (1-phenylethyl)amine picrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (1-phenylethyl)amine picrate is an organic compound that combines the structural features of diethylamine, 1-phenylethylamine, and picrate. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The picrate component, derived from picric acid, is often used in the formation of energetic materials due to its explosive nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1-phenylethyl)amine picrate typically involves the reaction of diethylamine with 1-phenylethylamine in the presence of picric acid. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, along with advanced purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (1-phenylethyl)amine picrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The picrate component can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted amines, nitro derivatives, and other functionalized compounds.
Scientific Research Applications
Diethyl (1-phenylethyl)amine picrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl (1-phenylethyl)amine picrate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions. It can also interact with biological molecules, potentially inhibiting or activating specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A primary amine with similar structural features but lacks the picrate component.
Diethylamine: A secondary amine that shares the diethylamine moiety but does not have the phenylethyl or picrate groups.
Picric Acid: The parent compound of picrate, known for its explosive properties.
Uniqueness
Diethyl (1-phenylethyl)amine picrate is unique due to the combination of its structural components, which impart distinct chemical and physical properties.
Properties
CAS No. |
94264-12-7 |
|---|---|
Molecular Formula |
C18H22N4O7 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N,N-diethyl-1-phenylethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H19N.C6H3N3O7/c1-4-13(5-2)11(3)12-9-7-6-8-10-12;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h6-11H,4-5H2,1-3H3;1-2,10H |
InChI Key |
VATBNBXWWHGCBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(C)C1=CC=CC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1-Methylethylidene)bicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B11950214.png)
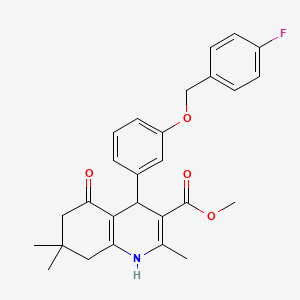
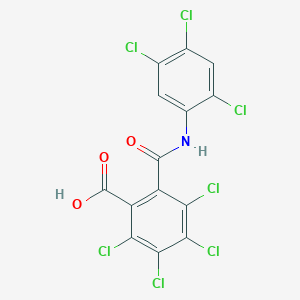

![Bicyclo[12.2.2]octadeca-1(16),14,17-triene](/img/structure/B11950248.png)

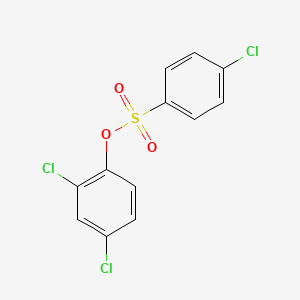
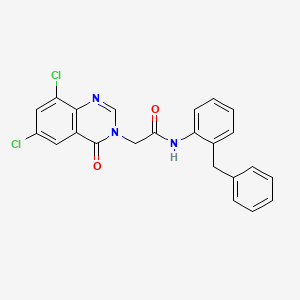

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
